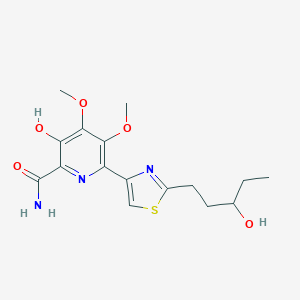

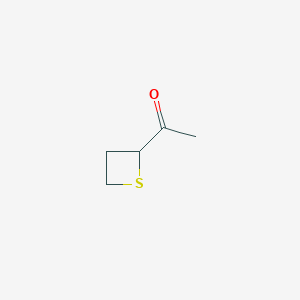

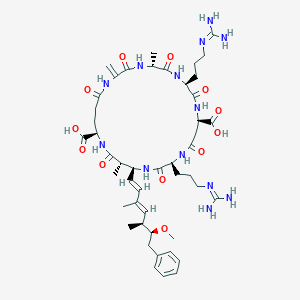

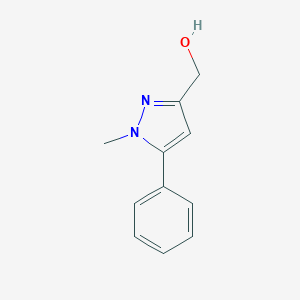

![molecular formula C14H21N3OS B055265 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol CAS No. 120199-37-3](/img/structure/B55265.png)

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol, also known as Methylene Blue, is a synthetic dye with a wide range of applications in the scientific research community. This compound has been extensively studied for its unique properties, including its ability to act as a redox indicator, photosensitizer, and electron carrier. In

Mechanism Of Action

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue acts as a redox agent, transferring electrons between molecules in a variety of chemical reactions. It can also absorb light energy and transfer it to other molecules, making it useful as a photosensitizer. Additionally, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue can act as an electron carrier, shuttling electrons between molecules in the electron transport chain.

Biochemical And Physiological Effects

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has a variety of biochemical and physiological effects, including its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide in the body. This inhibition can lead to a decrease in blood pressure and an increase in blood flow. 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has also been shown to improve mitochondrial function, reduce oxidative stress, and enhance cognitive function in animal models.

Advantages And Limitations For Lab Experiments

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has several advantages for use in lab experiments, including its stability, low cost, and ease of use. However, it also has some limitations, including its potential toxicity at high doses and its tendency to form aggregates in solution, which can interfere with certain types of experiments.

Future Directions

There are many potential future directions for research involving 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue. Some possible areas of study include its use as a treatment for neurodegenerative diseases, its role in modulating the immune system, and its potential as a therapeutic agent for cancer. Additionally, further research is needed to better understand the mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue and its potential side effects at different doses.

Conclusion:

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue is a versatile compound with a wide range of applications in scientific research. Its unique properties make it useful for a variety of experiments, from measuring oxygen consumption in cells to treating cancer with photodynamic therapy. While there are some limitations to its use, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue remains an important tool for researchers in many fields.

Synthesis Methods

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue can be synthesized through a variety of methods, including the reduction of methylene green with sodium sulfite, the oxidation of dimethylphenylenediamine with potassium bichromate, and the reaction of dimethylamine with 2-mercaptobenzothiazole. The most common method of synthesis involves the reaction of N,N-dimethylaniline with 2-mercaptobenzothiazole in the presence of oxygen and a copper catalyst.

Scientific Research Applications

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has been used extensively in scientific research due to its unique properties. It has been used as a redox indicator in a variety of chemical reactions, including the measurement of oxygen consumption in cells and the detection of free radicals. Additionally, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has also been used as an electron carrier in the electron transport chain, a series of reactions that generates ATP in cells.

properties

CAS RN |

120199-37-3 |

|---|---|

Product Name |

2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol |

Molecular Formula |

C14H21N3OS |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-4,5,7-trimethyl-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C14H21N3OS/c1-8-9(2)12(18)10(3)13-11(8)16-14(19-13)15-6-7-17(4)5/h18H,6-7H2,1-5H3,(H,15,16) |

InChI Key |

JKHAYDPXSBDMLI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |

synonyms |

6-Benzothiazolol, 2-[[2-(dimethylamino)ethyl]amino]-4,5,7-trimethyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

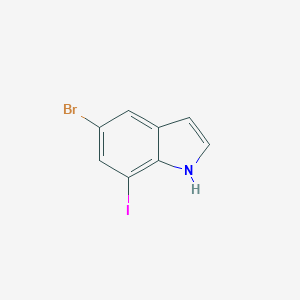

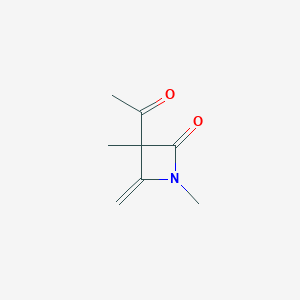

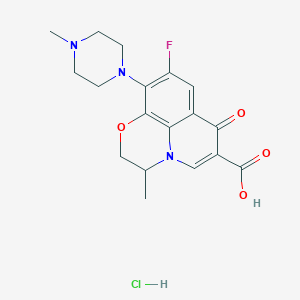

![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)